1-Butyl-4-{1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-{1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the benzimidazole ring system, along with the pyrrolidin-2-one moiety, makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-{1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-chlorobenzylamine with o-phenylenediamine to form the benzimidazole core. This is followed by the alkylation of the benzimidazole with butyl bromide to introduce the butyl group. Finally, the pyrrolidin-2-one moiety is introduced through a cyclization reaction involving a suitable precursor .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-{1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce the corresponding amines .
Scientific Research Applications
1-Butyl-4-{1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Butyl-4-{1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets in the body. The benzimidazole ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-4-{1-[(2-methylphenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one
- 1-Butyl-4-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one
- 1-Butyl-4-{1-[(2-bromophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one
Uniqueness
1-Butyl-4-{1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one is unique due to the presence of the 2-chlorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds. This makes it a valuable compound for further research and development .
Properties
IUPAC Name |
1-butyl-4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-2-3-12-25-14-17(13-21(25)27)22-24-19-10-6-7-11-20(19)26(22)15-16-8-4-5-9-18(16)23/h4-11,17H,2-3,12-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXVZCIDUNVTKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.